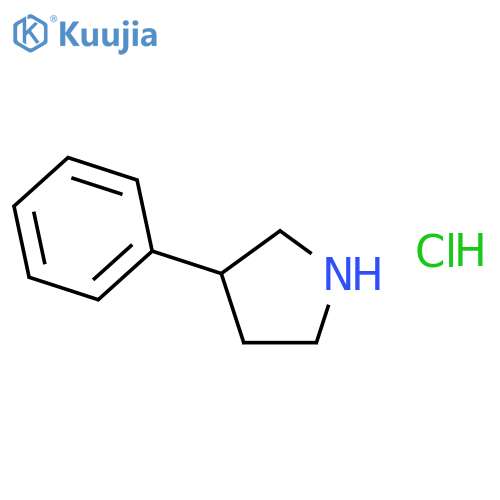Cas no 1094670-20-8 ((3S)-3-phenylpyrrolidine hydrochloride)

1094670-20-8 structure
商品名:(3S)-3-phenylpyrrolidine hydrochloride
CAS番号:1094670-20-8
MF:C10H14ClN
メガワット:183.677861690521
MDL:MFCD06796635
CID:1029481
PubChem ID:44890847
(3S)-3-phenylpyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-3-Phenylpyrrolidine hydrochloride
- (3S)-3-phenylpyrrolidine,hydrochloride
- (S)-3-PHENYL-PYRROLIDINE HCL
- (S)-3-Phenyl-pyrrolidine hydrochloride
- AB29529
- AK135386
- KB-211497
- SureCN4573453
- (S)-3-Phenyl-pyrrolidine, HCl
- BC630674
- AB0079200
- AX8036188
- 000P469
- (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1)
- (3S)-3-phenylpyrrolidine hydrochloride
- DB-126371
- 1094670-20-8
- AS-39093
- (3S)-3-Phenylpyrrolidine HCl
- (S)-3-Phenylpyrrolidine HCl
- SCHEMBL4573453
- DTXSID80661355
- AKOS016845862
- MFCD06796635
- AMY4366
- (s)-3-phenylpyrrolidinehydrochloride
- (3S)-3-phenylpyrrolidine;hydrochloride
- J-002291
- CS-0038202
-
- MDL: MFCD06796635
- インチ: 1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1
- InChIKey: DNSSGEPIODMCQR-HNCPQSOCSA-N
- ほほえんだ: Cl[H].N1([H])C([H])([H])C([H])([H])[C@@]([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 183.0814771g/mol
- どういたいしつりょう: 183.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
じっけんとくせい
- 色と性状: White to Yellow Solid
(3S)-3-phenylpyrrolidine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(3S)-3-phenylpyrrolidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P399753-10mg |
(S)-3-Phenyl-pyrrolidine Hydrochloride |
1094670-20-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D958315-1g |
(S)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE |
1094670-20-8 | 97% | 1g |
$105 | 2024-06-07 | |
| AstaTech | 69529-0.25/G |
(S)-3-PHENYL-PYRROLIDINE HCL |
1094670-20-8 | 97% | 0.25/G |
$225 | 2022-06-01 | |
| Alichem | A109007567-5g |
(S)-3-Phenylpyrrolidine hydrochloride |
1094670-20-8 | 97% | 5g |
$905.22 | 2023-09-04 | |
| TRC | P399753-50mg |
(S)-3-Phenyl-pyrrolidine Hydrochloride |
1094670-20-8 | 50mg |
$ 95.00 | 2022-06-03 | ||
| Chemenu | CM196504-5g |
(S)-3-Phenylpyrrolidine hydrochloride |
1094670-20-8 | 95+% | 5g |
$791 | 2021-08-05 | |
| Fluorochem | 040383-1g |
S)-3-Phenyl-pyrrolidine hydrochloride |
1094670-20-8 | 97% | 1g |
£221.00 | 2022-03-01 | |
| Alichem | A109007567-10g |
(S)-3-Phenylpyrrolidine hydrochloride |
1094670-20-8 | 97% | 10g |
$925.05 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1209019-5G |
(3S)-3-phenylpyrrolidine hydrochloride |
1094670-20-8 | 97% | 5g |
$325 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2734-1-5G |
(3S)-3-phenylpyrrolidine hydrochloride |
1094670-20-8 | 97% | 5g |
¥ 7,524.00 | 2023-04-07 |
(3S)-3-phenylpyrrolidine hydrochloride 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
1094670-20-8 ((3S)-3-phenylpyrrolidine hydrochloride) 関連製品
- 936-44-7(3-Phenylpyrrolidine)
- 61586-46-7((3R)-3-phenylpyrrolidine)
- 62624-46-8((3S)-3-Phenylpyrrolidine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1094670-20-8)(3S)-3-phenylpyrrolidine hydrochloride

清らかである:99%
はかる:5g
価格 ($):242.0